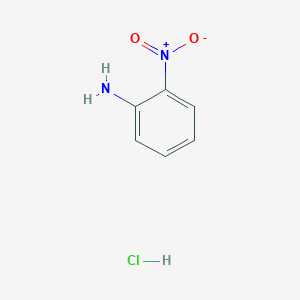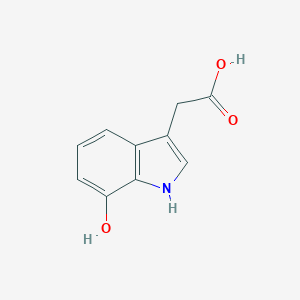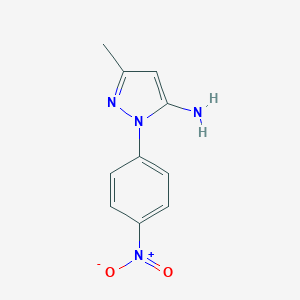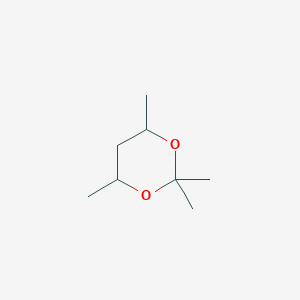
2-Methyl-4-nitrosonaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-nitrosonaphthalen-1-ol (MNN) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a nitroso compound, which means it contains a nitroso functional group (-NO) attached to a carbon atom. MNN is widely used in scientific research for its ability to induce DNA damage and mutagenesis.
Mecanismo De Acción
2-Methyl-4-nitrosonaphthalen-1-ol induces DNA damage through the formation of adducts with DNA. The nitroso group in 2-Methyl-4-nitrosonaphthalen-1-ol can react with DNA bases to form adducts that can cause mutations. 2-Methyl-4-nitrosonaphthalen-1-ol has been shown to form adducts with guanine and adenine bases in DNA. The formation of these adducts can lead to base substitutions, deletions, and insertions.
Biochemical and Physiological Effects
2-Methyl-4-nitrosonaphthalen-1-ol has been shown to have genotoxic and mutagenic effects in bacterial, yeast, and mammalian cells. 2-Methyl-4-nitrosonaphthalen-1-ol-induced DNA damage has been shown to cause cell cycle arrest and apoptosis in mammalian cells. 2-Methyl-4-nitrosonaphthalen-1-ol has also been shown to induce oxidative stress and inflammation in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-4-nitrosonaphthalen-1-ol in lab experiments is that it is a well-characterized mutagenic agent. Its mechanism of action is well understood, and it has been extensively studied in various cell types. However, 2-Methyl-4-nitrosonaphthalen-1-ol has some limitations. It is a potent mutagenic agent, and caution should be taken when handling it. Additionally, 2-Methyl-4-nitrosonaphthalen-1-ol can be expensive to synthesize, which can limit its use in some experiments.
Direcciones Futuras
Future research on 2-Methyl-4-nitrosonaphthalen-1-ol could focus on its potential role in carcinogenesis. 2-Methyl-4-nitrosonaphthalen-1-ol has been shown to induce DNA damage, which can lead to mutations that contribute to cancer development. Further research could investigate the relationship between 2-Methyl-4-nitrosonaphthalen-1-ol exposure and cancer risk. Additionally, future research could focus on developing new methods for synthesizing 2-Methyl-4-nitrosonaphthalen-1-ol that are more cost-effective and environmentally friendly.
Métodos De Síntesis
2-Methyl-4-nitrosonaphthalen-1-ol can be synthesized through a series of chemical reactions starting from 2-methylnaphthalene. The first step involves the nitration of 2-methylnaphthalene with nitric acid to form 2-methyl-1-nitronaphthalene. The nitro group is then reduced to an amino group using sodium dithionite. The resulting compound, 2-methyl-1-aminonaphthalene, is then diazotized with sodium nitrite in the presence of hydrochloric acid to form 2-Methyl-4-nitrosonaphthalen-1-ol.
Aplicaciones Científicas De Investigación
2-Methyl-4-nitrosonaphthalen-1-ol is widely used in scientific research as a mutagenic agent. It is used to induce mutations in bacterial, yeast, and mammalian cells. 2-Methyl-4-nitrosonaphthalen-1-ol is also used to study the mechanisms of DNA damage and repair. Additionally, 2-Methyl-4-nitrosonaphthalen-1-ol has been used to investigate the role of DNA damage in carcinogenesis.
Propiedades
IUPAC Name |
2-methyl-4-nitrosonaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-6-10(12-14)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCTNNFEVNWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-nitrosonaphthalen-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














